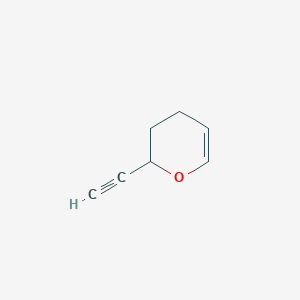![molecular formula C14H22BF3O2 B13486922 4,4,5,5-Tetramethyl-2-[3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B13486922.png)
4,4,5,5-Tetramethyl-2-[3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5-Tetramethyl-2-[3-(3,3,3-trifluoropropyl)bicyclo[111]pentan-1-yl]-1,3,2-dioxaborolane is a complex organic compound that features a unique bicyclo[111]pentane structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-[3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane typically involves the reaction of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane with a suitable precursor containing the bicyclo[1.1.1]pentane moiety. The reaction conditions often require the use of a palladium catalyst and a base to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated systems and advanced purification methods, such as chromatography, can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
4,4,5,5-Tetramethyl-2-[3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the boronate ester to its corresponding alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products
The major products formed from these reactions include boronic acids, alcohols, and various substituted derivatives of the original compound .
科学的研究の応用
4,4,5,5-Tetramethyl-2-[3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane has several scientific research applications:
作用機序
The mechanism by which 4,4,5,5-Tetramethyl-2-[3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane exerts its effects involves the interaction of the boronate ester group with various molecular targets. The compound can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of sensors and drug delivery systems .
類似化合物との比較
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronate ester used in similar applications.
Pinacolborane: Another boronate ester with a different structure but similar reactivity.
Bis(pinacolato)diboron: A dimeric boronate ester used in coupling reactions.
Uniqueness
4,4,5,5-Tetramethyl-2-[3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane is unique due to its bicyclo[1.1.1]pentane structure, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of complex molecules and advanced materials .
特性
分子式 |
C14H22BF3O2 |
|---|---|
分子量 |
290.13 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-[3-(3,3,3-trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H22BF3O2/c1-10(2)11(3,4)20-15(19-10)13-7-12(8-13,9-13)5-6-14(16,17)18/h5-9H2,1-4H3 |
InChIキー |
XRRMRUUWZCKWHO-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3)CCC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(5-methylthiophen-2-yl)phenyl]methyl}pyrrolidine-2-carboxamide hydrochloride](/img/structure/B13486840.png)
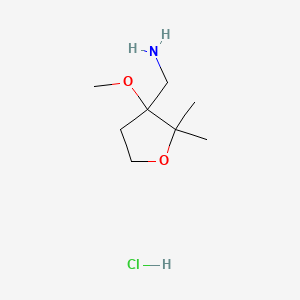
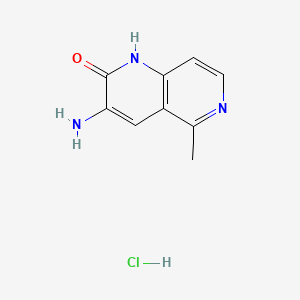
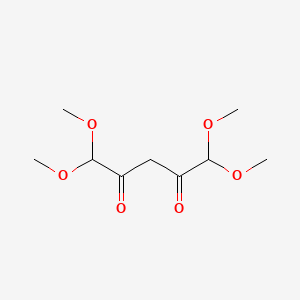
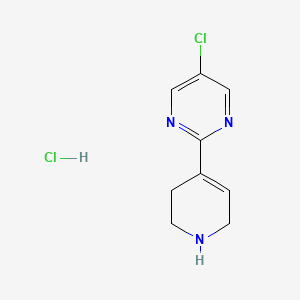
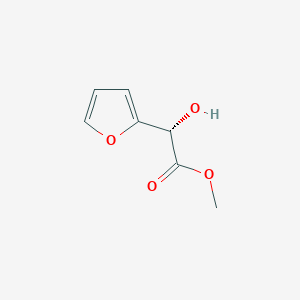
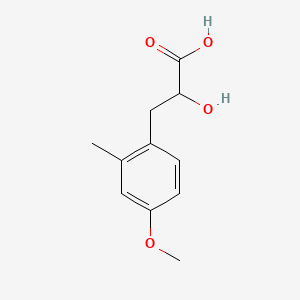
![ethyl 2-[(N-ethenylformamido)methyl]prop-2-enoate](/img/structure/B13486865.png)

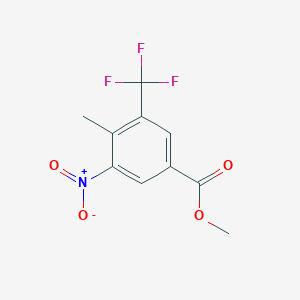

![2-Amino-1-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-ol](/img/structure/B13486895.png)
![5,5-Dioxo-hexahydro-5lambda6-thieno[3,4-b]furan-3a-carboxylic acid](/img/structure/B13486900.png)
